molecular formula C13H14Cl2FNO2 B2428524 [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol CAS No. 223632-79-9

[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol

Cat. No.: B2428524
CAS No.: 223632-79-9
M. Wt: 306.16
InChI Key: OKRDKUVSYZJNBU-UHFFFAOYSA-N
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Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-fluoro-4-(hydroxymethyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification methods. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of (3,4-dichlorophenyl)[4-fluoro-4-(carboxymethyl)piperidino]methanone.

    Reduction: Formation of (3,4-dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)[4-fluoro-4-(methyl)piperidino]methanone
  • (3,4-Dichlorophenyl)[4-fluoro-4-(ethyl)piperidino]methanone
  • (3,4-Dichlorophenyl)[4-fluoro-4-(propyl)piperidino]methanone

Uniqueness

[1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl]methanol is unique due to the presence of the hydroxymethyl group, which can undergo various chemical modifications, providing versatility in its applications. This functional group also contributes to its potential biological activities and interactions with molecular targets.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-fluoro-4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2FNO2/c14-10-2-1-9(7-11(10)15)12(19)17-5-3-13(16,8-18)4-6-17/h1-2,7,18H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRDKUVSYZJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)F)C(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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